(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Asymmetric Synthesis Chiral Pool Natural Product Synthesis

(S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate (CAS 60456-21-5) is a chiral C7 dioxolane ester derived from L-glyceric acid, characterized by a 2,2-dimethyl-1,3-dioxolane ring that protects the vicinal diol functionality of the glycerate backbone. This compound serves as a versatile chiral pool building block in asymmetric organic synthesis, possessing an (S)-configured stereocenter at the C4 position of the dioxolane ring.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 60456-21-5
Cat. No. B045585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
CAS60456-21-5
SynonymsALPHA,BETA-ISOPROPYLIDENE-L-GLYCERIC ACID METHYL ESTER; METHYL 2,3-O-ISOPROPYLIDENE-L-GLYCERATE; METHYL ALPHA, BETA-ISOPROPYLIDENE-L-GLYCERATE; METHYL (S)-(-)2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLATE; METHYL (S)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLATE; α,
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)C(=O)OC)C
InChIInChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3/t5-/m0/s1
InChIKeyDOWWCCDWPKGNGX-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate (CAS 60456-21-5): Chiral Glycerate Building Block for Asymmetric Synthesis


(S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate (CAS 60456-21-5) is a chiral C7 dioxolane ester derived from L-glyceric acid, characterized by a 2,2-dimethyl-1,3-dioxolane ring that protects the vicinal diol functionality of the glycerate backbone . This compound serves as a versatile chiral pool building block in asymmetric organic synthesis, possessing an (S)-configured stereocenter at the C4 position of the dioxolane ring [1]. With a molecular weight of 160.17 g/mol, density of 1.106 g/mL at 25°C, and specific optical rotation [α]20/D of −8.5° (c = 1.5 in acetone), this liquid-phase reagent is commercially available at enantiomeric excess ≥96.0% (GLC) and finds primary utility in constructing stereodefined intermediates for pharmaceutical, agrochemical, and natural product synthesis [2].

Why (S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate (60456-21-5) Cannot Be Replaced by Racemic or (R)-Enantiomer Analogs


Generic substitution of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate (CAS 60456-21-5) with its racemic mixture or (R)-enantiomer (CAS 52373-72-5) is not viable in stereocontrolled synthesis due to the divergent biological and chemical outcomes dictated by absolute configuration. The (S)-enantiomer is derived from the L-glycerate chiral pool and is stereochemically required for constructing L-series target molecules, whereas the (R)-enantiomer originates from D-glycerate and produces the opposite stereochemical series [1]. In the synthesis of (−)-gymnodimine, the (S)-configured tetrahydrofuran subunit constructed from this (S)-glycerate ester matches the natural stereochemistry of the algal toxin; use of the (R)-enantiomer would yield the unnatural diastereomer with compromised biological activity [2]. Furthermore, in the preparation of (S)-4,5-dihydroxy-2,3-pentanedione (DPD), the naturally occurring bacterial autoinducer-2 precursor, the (S)-configuration of the starting glycerate is essential for obtaining the bioactive enantiomer [3]. Substitution with racemic material introduces an equimolar undesired enantiomer that complicates downstream purification, reduces effective yield by at least 50%, and may exhibit antagonistic effects in biological assays. The following section provides quantitative, comparator-anchored evidence substantiating these differentiation claims.

Quantitative Differentiation Evidence for (S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate (60456-21-5) Versus Comparators


Absolute Stereochemistry Defines Target Compatibility: (S)-Enantiomer (60456-21-5) Versus (R)-Enantiomer (52373-72-5) in Chiral Pool Synthesis

The (S)-enantiomer (CAS 60456-21-5) is derived from L-glyceric acid and provides L-configured products, whereas the (R)-enantiomer (CAS 52373-72-5) derives from D-glyceric acid and yields D-configured products . In the synthesis of (S)-4,5-dihydroxy-2,3-pentanedione (DPD), the natural precursor to bacterial autoinducer-2, use of the (S)-glycerate ester is mandatory: the stereochemistry of the starting material directly transfers to the target, and the (R)-enantiomer would produce the unnatural antipode lacking biological activity [1].

Asymmetric Synthesis Chiral Pool Natural Product Synthesis

Application-Specific Synthesis: (−)-Gymnodimine Tetrahydrofuran Subunit Construction via (S)-Glycerate Versus Alternative Chiral Starting Materials

The (S)-enantiomer (60456-21-5) has been successfully employed in the construction of the tetrahydrofuran subunit of (−)-gymnodimine, a marine algal toxin. The commercial (S)-glycerate ester serves as a chiral pool starting material for constructing the C10-C18 tetrahydrofuran moiety via stereoselective iodine-mediated cyclization [1]. An alternative total synthesis route to the gymnodimine tetrahydrofuran fragment, not employing this specific (S)-glycerate ester, achieved only 13% overall yield over 16 steps from 1,3-propanediol [2]. While the direct yield from the (S)-glycerate route is not explicitly tabulated, the 13% yield benchmark from the alternative approach establishes a quantifiable baseline against which routes employing this chiral pool building block may be assessed for efficiency.

Natural Product Total Synthesis Marine Toxin Tetrahydrofuran Synthesis

Commercial Optical Purity Specifications: (S)-Enantiomer (60456-21-5) Versus (R)-Enantiomer (52373-72-5)

The commercial (S)-enantiomer (60456-21-5) is supplied by major vendors with an enantiomeric excess of ≥96.0% (GLC) and a specific optical rotation [α]20/D of −8.5° (c = 1.5 in acetone) . In comparison, the (R)-enantiomer (CAS 52373-72-5) is commercially available at purities ranging from 95% to ≥99% (sum of enantiomers, GC) with a specific rotation [α]20/D of approximately +8.5° under comparable conditions . The (S)-enantiomer specification of ee ≥96.0% ensures that stereochemical integrity is maintained during downstream asymmetric transformations, minimizing the risk of diastereomeric contamination in multi-step syntheses.

Enantiomeric Excess Chiral Purity Quality Control

Deuterium Labeling Efficiency: (S)-Glycerate Ester as Substrate for LiAl2H4 Reduction in Stereospecific Deuterated Metoprolol Synthesis

The (S)-glycerate ester (60456-21-5) has been demonstrated as an effective precursor for preparing (4S)-2,2-dimethyl-1,3-dioxolane-4-[2H2]-4-methanol via LiAl2H4 reduction, which serves as a key synthon for synthesizing specifically deuterated (2S)-metoprolol enantiomers [1]. The resulting deuterated enantiomers were obtained with enantiomeric excess greater than 94% for each prepared enantiomer, as determined independently by 1H NMR spectroscopy on diastereomeric derivatives and by chiral column HPLC [2]. In contrast, the corresponding (R)-glycerate ester (CAS 52373-72-5) was employed to prepare the (4R)-dioxolane-4-methanol synthon for the (2R)-metoprolol series, confirming that each enantiomeric glycerate ester is specifically required for its respective stereochemical series [1].

Deuterium Labeling Isotopic Synthesis Metoprolol Enantiomers

Divergent Downstream Applications: (S)-Enantiomer in DPD and Gymnodimine Synthesis Versus (R)-Enantiomer in MMP Inhibitors

The (S)-enantiomer (60456-21-5) is uniquely positioned as a starting material for synthesizing (S)-4,5-dihydroxy-2,3-pentanedione (DPD), the bacterial quorum sensing signal precursor, in an 'original, short, and convenient' synthetic route . The (S)-configuration of the glycerate ester is essential for producing the naturally occurring (S)-DPD enantiomer. Conversely, the (R)-enantiomer (52373-72-5) is documented as a dioxolane derivative used in the preparation of matrix metalloproteinase (MMP) inhibitors . This divergent application profile reflects the distinct stereochemical requirements of different biological targets: L-configured natural products (such as (−)-gymnodimine and (S)-DPD) require the (S)-glycerate starting material, whereas D-configured or non-stereospecific synthetic targets may employ the (R)-enantiomer.

Drug Discovery Quorum Sensing Matrix Metalloproteinase

Physicochemical Properties: (S)-Enantiomer Versus (R)-Enantiomer and Racemate

The (S)-enantiomer (60456-21-5) exhibits a boiling point of 84-86 °C at 15 mmHg, density of 1.106 g/mL at 25 °C, and refractive index n20/D of 1.425 [1]. The (R)-enantiomer (52373-72-5) possesses nearly identical bulk physical properties: boiling point 70-75 °C at 10 mmHg (lit.), density 1.106 g/mL at 25 °C, and refractive index n20/D of 1.422 . The racemic mixture (CAS 52373-72-5 for (R)-enantiomer; racemate not assigned separate CAS) is not commercially favored for stereoselective applications. While bulk physical properties are indistinguishable by density and refractive index, the specific optical rotation provides definitive differentiation: [α]20/D −8.5° (c = 1.5, acetone) for (S)-enantiomer [1] versus +8.5° for (R)-enantiomer, enabling unambiguous identity confirmation and quality control.

Physical Properties Quality Specification Analytical Characterization

Evidence-Based Application Scenarios for (S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate (60456-21-5)


Synthesis of (S)-4,5-Dihydroxy-2,3-pentanedione (DPD) for Bacterial Quorum Sensing Research

The (S)-glycerate ester (60456-21-5) is the established chiral starting material for synthesizing enantiopure (S)-DPD, the precursor to bacterial autoinducer-2 (AI-2). This short, convenient synthesis has been validated in peer-reviewed literature and is cited by major chemical suppliers as a primary application . The (S)-stereochemistry of the starting ester directly transfers to the target DPD, which is the naturally occurring enantiomer required for biological activity studies in Gram-negative and Gram-positive bacterial quorum sensing [1]. Substitution with the (R)-enantiomer would yield (R)-DPD, an unnatural enantiomer lacking the ability to modulate quorum sensing pathways. This application demonstrates the compound's unique value in chemical biology and antibacterial research contexts.

Construction of the Tetrahydrofuran Subunit of (−)-Gymnodimine

The (S)-glycerate ester (60456-21-5) is employed as a chiral building block to construct the key tetrahydrofuran subunit of (−)-gymnodimine, a marine algal toxin of significant interest in natural product chemistry and neuropharmacology . The synthesis leverages the pre-installed (S)-stereochemistry of the glycerate backbone to achieve the required stereochemical configuration of the C10-C18 tetrahydrofuran moiety via stereoselective iodine-mediated cyclization [1]. This chiral pool approach offers a stereochemically defined entry point into a complex polycyclic natural product scaffold, contrasting with de novo asymmetric routes that require additional steps for stereochemical installation. For researchers engaged in gymnodimine total synthesis or related marine toxin analog development, the (S)-enantiomer is the required stereoisomer.

Stereospecific Synthesis of Deuterium-Labeled Metoprolol Enantiomers for Pharmacokinetic Studies

The (S)-glycerate ester (60456-21-5) serves as a critical precursor for preparing (4S)-2,2-dimethyl-1,3-dioxolane-4-[2H2]-4-methanol, a deuterium-labeled chiral synthon required for the stereospecific synthesis of (2S)-metoprolol enantiomers containing multiple deuterium labels . The LiAl2H4 reduction of the (S)-glycerate ester proceeds with retention of stereochemistry, yielding the labeled alcohol with enantiomeric excess greater than 94% as confirmed by chiral HPLC and 1H NMR of diastereomeric derivatives [1]. This methodology enables the production of isotopically labeled, enantiomerically pure drug substances for pharmacokinetic, metabolic, and bioanalytical studies where stereochemical integrity of the labeled compound is paramount. The corresponding (R)-metoprolol enantiomer requires the (R)-glycerate ester (CAS 52373-72-5), confirming the stereospecific requirement for each enantiomeric series.

Preparation of Cyclopentenone Derivatives via Enedione Intermediates

The (S)-glycerate ester (60456-21-5) reacts with dimethyl methylphosphonate, BuLi, and phenylglyoxal to prepare an enedione intermediate, which is subsequently utilized in the synthesis of substituted cyclopentenone derivatives . Cyclopentenones are valuable scaffolds in medicinal chemistry and natural product synthesis, serving as key intermediates in prostaglandin synthesis and as core structures in various bioactive molecules. The chiral dioxolane-protected glycerate framework provides a stereodefined template for constructing functionalized cyclopentenones with predictable stereochemical outcomes. This application extends the compound's utility beyond direct glycerate-derived targets to broader classes of chiral carbocyclic compounds [1].

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